![molecular formula C18H18BrN3O2 B182964 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline CAS No. 171745-13-4](/img/structure/B182964.png)
4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline
Descripción general
Descripción
“4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline” is a quinazoline derivative . It has been found to exhibit significant cytotoxic activity against human glioblastoma cells . This compound belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .
Molecular Structure Analysis
The molecular formula of “4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline” is C18H18BrN3O2 . The molecular weight is 388.3 g/mol . The InChI string representation of its structure is InChI=1S/C18H18BrN3O2/c1-3-23-16-9-14-15 (10-17 (16)24-4-2)20-11-21-18 (14)22-13-7-5-6-12 (19)8-13/h5-11H,3-4H2,1-2H3, (H,20,21,22) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline” include a molecular weight of 388.3 g/mol , a XLogP3-AA value of 4.8 , a hydrogen bond donor count of 1 , a hydrogen bond acceptor count of 5 , a rotatable bond count of 6 , an exact mass of 387.05824 g/mol , a monoisotopic mass of 387.05824 g/mol , a topological polar surface area of 56.3 Ų , a heavy atom count of 24 , and a complexity of 387 .
Aplicaciones Científicas De Investigación
Potent Inhibitor of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase : 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline is identified as a highly potent inhibitor of EGFR tyrosine kinase activity, binding competitively at the ATP site. Its IC50 value is exceptionally low, indicating strong inhibitory potential, which makes it a significant molecule for cancer therapy research (Bridges et al., 1996).
Structure-Activity Relationship Studies : Extensive studies have been conducted to understand how structural changes in 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline and related compounds affect their ability to inhibit EGFR. This research is crucial for designing more effective drugs based on this compound (Rewcastle et al., 1996).
Anticonvulsant Activity : Some derivatives of this compound have been explored for their anticonvulsant properties. This research opens up potential applications in treating epilepsy and related neurological disorders (Unverferth et al., 1998).
Anticancer Properties and Molecular Docking : Novel hybrids of indole-aminoquinazolines, structurally related to 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline, have been synthesized and evaluated for their anticancer properties. Molecular docking studies suggest that these compounds could bind to the ATP region of EGFR, akin to known EGFR inhibitors (Mphahlele et al., 2018).
Pharmacokinetics and Toxicity : The pharmacokinetic features and in vivo toxicity of related compounds have been studied in various animal models. These studies are essential for understanding the safety and efficacy of these compounds in potential therapeutic applications (Uckun et al., 1999).
Synthesis and Evaluation for Tumor Imaging : Novel 4-aminoquinazoline derivatives, including those structurally related to 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline, have been synthesized and evaluated as potential PET imaging agents for tumor detection, highlighting their utility in diagnostic oncology (Chen et al., 2012).
Antibacterial and Anticonvulsant Activities : Some derivatives have been synthesized and evaluated for their antibacterial and anticonvulsant activities, suggesting a broader spectrum of potential medicinal applications (Rajasekaran et al., 2013).
Safety And Hazards
In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . Following skin contact, contaminated clothing should be taken off immediately. The skin should be washed off with soap and plenty of water, and a doctor should be consulted . Following eye contact, the eyes should be rinsed with pure water for at least 15 minutes, and a doctor should be consulted . Following ingestion, the mouth should be rinsed with water. Vomiting should not be induced. Nothing should be given by mouth to an unconscious person. A doctor or Poison Control Center should be called immediately .
Propiedades
IUPAC Name |
N-(3-bromophenyl)-6,7-diethoxyquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2/c1-3-23-16-9-14-15(10-17(16)24-4-2)20-11-21-18(14)22-13-7-5-6-12(19)8-13/h5-11H,3-4H2,1-2H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOXHAUUTIOBDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274389 | |
| Record name | compound 56 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-6,7-diethoxyquinazolin-4-amine | |
CAS RN |
171745-13-4 | |
| Record name | compound 56 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



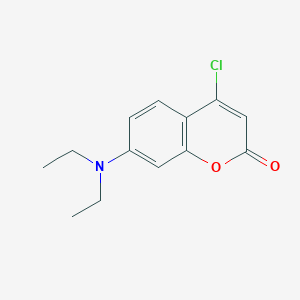

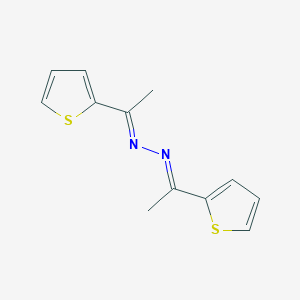
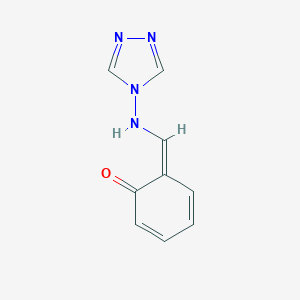
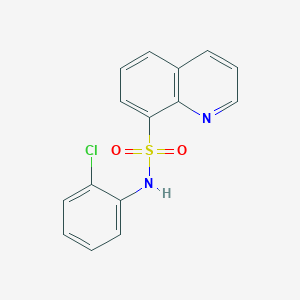
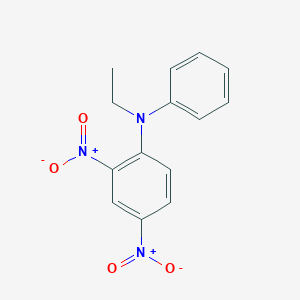
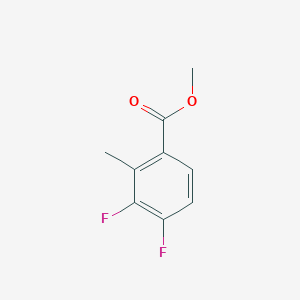
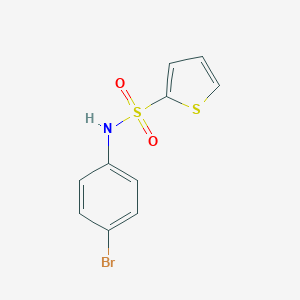
![1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene](/img/structure/B182893.png)
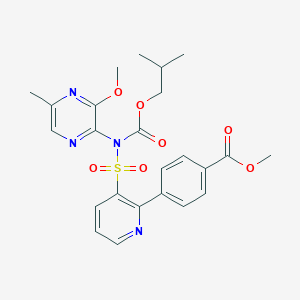
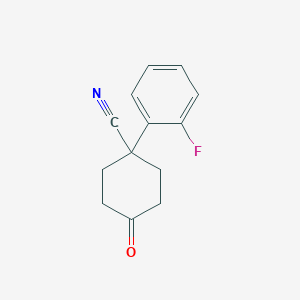
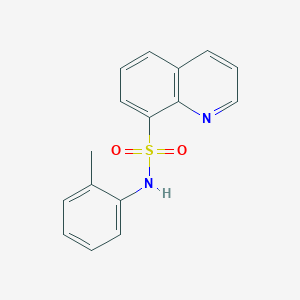
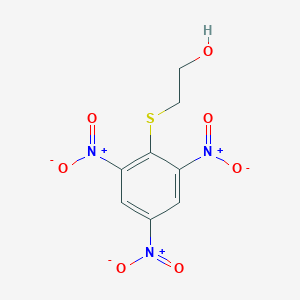
![2-[(Octadecylimino)methyl]phenol](/img/structure/B182903.png)